Cerium(III) 4-Oxopent-2-en-2-olate Hydrate
Description
Significance in Rare Earth Coordination Chemistry and Organometallic Compounds
As a member of the rare earth coordination compounds, cerium(III) acetylacetonate (B107027) hydrate (B1144303) is notable for the versatile reactivity of its cerium center. The ability of cerium to switch between the +3 and +4 oxidation states is a key feature, enabling its participation in various redox reactions. sigmaaldrich.comnih.gov The acetylacetonate ligands form stable chelate rings with the cerium ion by bonding through their oxygen atoms, which enhances the stability and reactivity of the complex in different chemical processes. This characteristic makes it a valuable reagent in organometallic synthesis and catalysis. americanelements.comsigmaaldrich.com
The coordination chemistry of cerium(III) acetylacetonate hydrate is also of interest in the study of lanthanide complexes. The specific coordination number and geometry of the cerium ion can be influenced by the degree of hydration and the solvent environment. These structural variations can, in turn, affect the compound's utility in various applications.
Role as a Precursor in Advanced Materials Science
Cerium(III) acetylacetonate hydrate serves as a crucial precursor in the synthesis of advanced materials, particularly cerium-based nanomaterials. sigmaaldrich.comsigmaaldrich.com Its thermal decomposition properties are leveraged to produce cerium oxide (CeO₂), a material with significant technological applications.
Key applications as a precursor include:
Synthesis of Ceria Nanoparticles: It is widely used in the sol-gel process to produce ceria (CeO₂) nanopowders. sigmaaldrich.comwikipedia.org The controlled hydrolysis and condensation of the precursor lead to the formation of nanocrystalline ceria with specific morphologies and sizes. researchgate.net
Thin Film Deposition: The compound is utilized in chemical vapor deposition (CVD) and aerosol-assisted chemical vapor deposition (AACVD) techniques to create thin films of cerium oxide. americanelements.comnih.gov These films have applications in electronic devices, barrier layers, and capacitor devices. researchgate.net
Doping Agent: It can be used as a dopant precursor in the synthesis of other metal oxide nanomaterials. For instance, it is employed to introduce cerium into zinc oxide (ZnO) nanopowder to modify its structural and optical properties. sigmaaldrich.comsigmaaldrich.com
Fabrication of Doped Ceria: Cerium(III) acetylacetonate hydrate, in conjunction with other metal acetylacetonates (B15086760) like gadolinium acetylacetonate, is used to synthesize gadolinia-doped ceria (GDC) powders, which are important materials for solid oxide fuel cells. sigmaaldrich.comwikipedia.org
The thermal decomposition of cerium(III) acetylacetonate hydrate proceeds through several stages, starting with the loss of water molecules, followed by the pyrolysis of the organic ligands and finally the formation of cerium oxide at higher temperatures. researchgate.net
Overview of Current Research Trajectories
Current research on cerium(III) acetylacetonate hydrate is focused on optimizing its use as a precursor for functional materials and exploring its catalytic potential. Researchers are investigating various synthesis methods, such as hydrothermal and microemulsion techniques, to control the size, morphology, and properties of the resulting cerium oxide nanoparticles for specific applications. nih.govresearchgate.net
Another significant area of research is its application in catalysis. The redox properties of the cerium ion make it an effective catalyst in various organic reactions. samaterials.com Studies are ongoing to explore its use in novel catalytic systems and for environmental applications, such as in catalytic converters for emission reduction. samaterials.com
Furthermore, the development of new and improved deposition techniques using cerium(III) acetylacetonate hydrate as a precursor for thin films continues to be an active field of research. The goal is to fabricate high-quality films with tailored properties for advanced electronic and optical devices. nih.gov
Data Tables
Table 1: Properties of Cerium(III) Acetylacetonate Hydrate
| Property | Value |
| Chemical Formula | Ce(C₅H₇O₂)₃·xH₂O |
| Anhydrous Molecular Weight | 437.44 g/mol sigmaaldrich.com |
| Appearance | Crystalline powder sigmaaldrich.com |
| Melting Point | 131–132 °C avantorsciences.com |
| Solubility | Soluble in organic solvents sigmaaldrich.com |
Table 2: Applications of Cerium(III) Acetylacetonate Hydrate in Materials Synthesis
| Application | Method | Resulting Material |
| Nanopowder Synthesis | Sol-gel sigmaaldrich.com | Ceria (CeO₂) nanopowders sigmaaldrich.com |
| Thin Film Deposition | Chemical Vapor Deposition (CVD) americanelements.com | Cerium oxide thin films |
| Doping | Solvothermal synthesis sigmaaldrich.com | Cerium-doped zinc oxide (ZnO) nanopowder sigmaaldrich.com |
| Doped Powder Synthesis | Sol-gel sigmaaldrich.comwikipedia.org | Gadolinia-doped ceria (GDC) powders sigmaaldrich.comwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
206996-61-4 |
|---|---|
Molecular Formula |
C15H24CeO6 |
Molecular Weight |
440.46 g/mol |
IUPAC Name |
cerium;tris(4-hydroxypent-3-en-2-one) |
InChI |
InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
RPYNZIXQCIBSMG-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ce] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ce] |
physical_description |
Tan powder; [Strem Chemicals MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Cerium Iii Acetylacetonate Hydrate
Solution-Based Synthesis Approaches
The synthesis of cerium(III) acetylacetonate (B107027) hydrate (B1144303) is predominantly achieved through solution-based methods, which offer control over the purity and form of the final product.
Reactions of Cerium Salts with Acetylacetone (B45752) (Hacac) Ligands
A common and straightforward method for synthesizing cerium(III) acetylacetonate hydrate involves the reaction of a cerium salt with acetylacetone (Hacac). wikipedia.org The general reaction can be represented as:
Mz+ + z Hacac ⇌ M(acac)z + z H+ wikipedia.org
In a typical procedure, a cerium salt, such as cerium(III) nitrate (B79036), is dissolved in water. prepchem.com Acetylacetone is then added to this solution. prepchem.com The reaction is facilitated by the addition of a base, such as an ammonium (B1175870) solution, which deprotonates the acetylacetone, shifting the equilibrium towards the formation of the cerium(III) acetylacetonate complex. wikipedia.orgprepchem.com This process results in the precipitation of the product, which can then be isolated. prepchem.com
For instance, a specific synthesis involves dissolving cerium nitrate and acetylacetone in distilled water. A dilute ammonium solution is added dropwise with vigorous shaking to achieve a pH of 8.0, leading to the precipitation of light yellow cerium acetylacetonate-monohydrate. prepchem.com The precipitate is then collected by suction filtration, washed with distilled water, and dried under a high vacuum. prepchem.com
Table 1: Example of a Synthetic Protocol for Cerium(III) Acetylacetonate Monohydrate
| Reactant | Amount | Solvent/Reagent | Volume/Concentration |
| Cerium Nitrate | 6.51 g | Distilled Water | 300 ml |
| Acetylacetone | 4.5 g | Distilled Water | 300 ml |
| - | - | 2% Ammonium Solution | To pH 8.0 |
This table is based on the synthesis described by PrepChem.com. prepchem.com
Influence of Solvent Systems and Reaction Conditions on Hydrate Formation
The choice of solvent and reaction conditions plays a crucial role in determining the hydration state and even the structure of the resulting cerium acetylacetonate complex. The identity of the solvent can influence whether a monomeric or a more complex cluster compound is formed. nih.gov
Research has shown that the acidity of the alcohol used as a solvent can affect the final product. For example, using methanol (B129727), which is more acidic than ethanol (B145695), can lead to the formation of methoxy-bridged cerium-oxo clusters, while ethanolic solutions tend to yield monomeric Ce(acac)₄. nih.gov This highlights the solvent's active role in the reaction, not just as a medium. nih.gov The solvent can also be incorporated into the crystal lattice, leading to different packing arrangements and phases of the material. nih.gov
Furthermore, the sol-gel process, a common method for producing nanocrystalline ceria from cerium(III) acetylacetonate hydrate, is highly dependent on the solvent. In this process, hydrolysis and condensation of the cerium precursor occur in solvents like methanol or ethylene (B1197577) glycol. The nature of the solvent influences the rate of these reactions and, consequently, the properties of the final ceria product.
Isolation and Characterization of Different Hydrate Forms (e.g., Trihydrate, Dihydrate)
Cerium(III) acetylacetonate typically exists in hydrated forms, most commonly as the trihydrate. wikipedia.org Partial dehydration of the trihydrate can lead to the formation of the dihydrate, which is characterized by a red-brown color. wikipedia.org The degree of hydration can impact the compound's solubility and reactivity.
The isolation of these different hydrate forms often involves careful control of the drying process. For example, obtaining the monohydrate requires drying the precipitate under a high vacuum without heating. prepchem.com The characterization of these hydrates relies on various analytical techniques. While not explicitly detailed in the provided search results for cerium(III) acetylacetonate hydrate, standard methods for characterizing coordination complexes include elemental analysis, infrared (IR) spectroscopy to identify the coordination of the acetylacetonate and the presence of water, and thermal analysis (like TGA) to determine the number of water molecules.
Precursor Design and Ligand Engineering
The properties and reactivity of the cerium complex can be tailored through the design of the precursor and the engineering of the ligand environment.
Acetylacetonate as a Bidentate Chelate Ligand System
The acetylacetonate anion (acac⁻) is a versatile bidentate ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orglibretexts.orgvedantu.com This chelation enhances the stability of the complex, a phenomenon known as the chelate effect. libretexts.org
The acetylacetonate ligand is derived from the deprotonation of acetylacetone. reddit.com In the resulting anion, the negative charge is delocalized over the oxygen-carbon-carbon-oxygen framework due to resonance, making the two C-O bonds and the two central C-C bonds equivalent. reddit.comwikipedia.org This delocalization contributes to the stability of the metal complex. As a hard base, the acetylacetonate ligand preferentially coordinates with hard acid cations like Ce³⁺. libretexts.org
The formation of these stable chelate rings is a key feature of cerium(III) acetylacetonate, influencing its solubility in organic solvents and its thermal properties, which are important for its application as a precursor. sigmaaldrich.comwikipedia.org
Exploration of Mixed-Ligand Complexation Strategies
To further modify the properties of cerium acetylacetonate complexes, researchers have explored mixed-ligand strategies. This approach involves introducing other ligands into the coordination sphere of the cerium ion alongside the acetylacetonate ligands. The goal is to alter properties such as chemical and thermal stability. ucj.org.ua
For instance, studies on other lanthanides like lanthanum(III) and gadolinium(III) have demonstrated the synthesis of mixed-ligand acetylacetonate complexes incorporating carboxylic acids (like acetic or propionic acid) and other neutral donor molecules such as acetonitrile (B52724) or dimethylformamide. ucj.org.ua These complexes, with a general formula [Ln(AA)₂·L·2D] (where L is the carboxylate anion and D is the neutral donor), show that the properties of the initial lanthanide β-diketonates can be significantly changed. ucj.org.ua The thermodynamic stability of these mixed-ligand complexes has been confirmed by computational studies, which show negative heats of formation. ucj.org.ua Such strategies could be applied to cerium to fine-tune the precursor's characteristics for specific applications.
Thermal Decomposition Pathways and Mechanism Elucidation
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to monitor the mass loss and thermal events (endothermic or exothermic reactions) of a material as it is heated.
Studies using simultaneous DTA-TG-MS have revealed that the thermal decomposition of cerium(III) acetylacetonate (B107027) hydrate (B1144303) occurs in four major stages. researchgate.net In an inert argon atmosphere, the total weight loss is approximately 63.05%. researchgate.net The decomposition process in argon involves a series of endothermic peaks, indicating energy absorption during the breakdown of the compound. dergipark.org.tr In contrast, in a dry air atmosphere, the decomposition reaction is completed at a significantly lower temperature of around 330°C, resulting in the formation of CeO₂ as the final product. dergipark.org.trresearchgate.net The difference in the decomposition behavior between the two atmospheres is most pronounced in the temperature range of 250-550°C. dergipark.org.trresearchgate.net
A key initial step in the decomposition is the dehydration of the hydrate, which is an endothermic process. researchgate.net This is followed by the crystallization of the amorphous anhydrous cerium(III) acetate (B1210297), which is an exothermic reaction that occurs without any weight loss. dergipark.org.tr
Table 1: Key Thermal Events in the Decomposition of Cerium(III) Acetylacetonate Hydrate
| Temperature Range (°C) | Atmosphere | Observed Event |
| 60-194 | Argon | Dehydration and initial decomposition |
| 194-277 | Argon | Continued decomposition |
| 277-350 | Argon | Further decomposition |
| 350-720 | Argon | Final decomposition to cerium oxide |
| ~330 | Dry Air | Completion of decomposition to CeO₂ |
This table provides a simplified overview of the major decomposition stages. The exact temperatures and events can vary based on experimental conditions.
Through the analysis of thermal decomposition data, several intermediate products have been proposed. After the initial dehydration, an amorphous cerium(III) anhydrous acetate is formed. dergipark.org.trresearchgate.net Further heating in an argon atmosphere leads to the formation of a series of intermediate cerium oxy-compounds. The proposed chemical compositions of these intermediates include Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃. researchgate.netresearchgate.net These intermediates represent the progressive loss of the acetylacetonate ligands and the formation of cerium-oxygen bonds.
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS)
Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a crucial technique for identifying the gaseous species released during the thermal decomposition of a material. This provides direct evidence for the chemical reactions occurring at each stage of mass loss.
The decomposition of cerium(III) acetylacetonate hydrate releases a variety of gaseous by-products. In the initial stages of decomposition, in an argon atmosphere (temperature range 60-350°C), the primary evolved gas is acetone (B3395972). researchgate.net In the final stage of decomposition (350-720°C), the evolved gases are identified as acetic ion and carbon dioxide. researchgate.net Other studies have also reported the evolution of acetone and CO₂ as major gaseous products from the decomposition of cerium acetylacetonate. researchgate.net
By correlating the mass loss observed in TG with the specific gases detected by MS, a more detailed picture of the decomposition mechanism can be constructed. The weight losses in the temperature ranges of 60-194°C, 194-277°C, and 277-350°C are primarily attributed to the evolution of acetone. researchgate.net The final weight loss stage, occurring between 350°C and 720°C, corresponds to the release of species related to the acetate ion and carbon dioxide, leading to the formation of the final cerium oxide residue. researchgate.net
Table 2: Evolved Gas Analysis during Thermal Decomposition in Argon
| Temperature Range (°C) | Evolved Gaseous Species (identified by m/z) | Corresponding Decomposition Step |
| 60-350 | Acetone (m/z = 43, 58, 27, 42, 15) | Decomposition of acetylacetonate ligands |
| 350-720 | Acetic ion fragments (m/z = 45, 43, 15), Carbon dioxide (m/z = 44) | Decomposition of intermediate products |
The m/z values represent the mass-to-charge ratio of the ions detected by the mass spectrometer, which are characteristic of specific molecules.
In-situ High-Temperature X-ray Diffraction (HT-XRD) Investigations
In-situ High-Temperature X-ray Diffraction (HT-XRD) allows for the real-time monitoring of changes in the crystalline structure of a material as it is heated. This technique provides invaluable information about the formation and transformation of crystalline phases during the decomposition process.
Studies using in-situ HT-XRD have shown that crystalline anhydrous cerium(III) acetate appears at approximately 212°C and undergoes a phase transformation at 286°C. researchgate.netresearchgate.net As the temperature increases further in an air atmosphere, the intensity of the peaks corresponding to CeO₂ increases, indicating the crystallization of cubic (fluorite) structure ceria is complete by 400°C. dergipark.org.tr At this temperature, the material exhibits a few broad peaks, suggesting the beginning of the crystallization of ceria from an amorphous state, which is consistent with the formation of an amorphous anhydrous acetate at lower temperatures. dergipark.org.tr
Crystalline Phase Transformations During Thermal Treatment
The thermal treatment of cerium(III) acetylacetonate hydrate initiates a series of crystalline phase transformations. Initially, the hydrated compound loses its water of hydration. Following dehydration, the anhydrous cerium(III) acetylacetonate undergoes further changes.
In an inert atmosphere, such as argon or helium, the anhydrous acetate can form before further decomposition. researchgate.net Studies on the closely related cerium(III) acetate hydrate have shown that a crystalline anhydrous acetate phase appears and can transform into another phase at higher temperatures before decomposing. researchgate.netresearchgate.net While direct studies on cerium(III) acetylacetonate hydrate's specific intermediate crystalline phases are less common, the behavior of similar cerium carboxylates suggests a pathway involving intermediate crystalline structures before the final oxide formation. dtu.dk The process of crystallization can be influenced by the heating rate and the surrounding atmosphere. researchgate.net
Formation and Evolution of Cerium Oxide Phases
The ultimate product of the thermal decomposition of cerium(III) acetylacetonate hydrate is cerium oxide (CeO₂). chemsrc.com The pathway to CeO₂ involves the oxidation of cerium from the +3 to the +4 state. dtu.dk
Under an inert atmosphere, the decomposition can proceed through intermediate phases, such as cerium oxycarbonates (Ce₂O₂CO₃) and potentially cerium(III) oxide (Ce₂O₃), before the final oxidation to cerium(IV) oxide. researchgate.netdtu.dk The formation of these intermediates is a key step in the evolution of the final ceria product.
In an air atmosphere, the decomposition can be more direct and may occur at lower temperatures. researchgate.net The presence of oxygen facilitates the oxidation of Ce(III) to Ce(IV). The final product, ceria (CeO₂), typically forms in the cubic fluorite crystal structure. researchgate.net The temperature at which crystalline CeO₂ appears can vary depending on the experimental conditions. For instance, in the synthesis of ceria-based materials via chemical vapor deposition using cerium(III) acetylacetonate hydrate, deposition temperatures around 500 °C are utilized to form the cerium oxide films. nih.gov
Kinetic Analysis of Thermal Decomposition Processes
Understanding the kinetics of the thermal decomposition of cerium(III) acetylacetonate hydrate is essential for controlling the synthesis of cerium oxide materials with desired properties.
Determination of Activation Energies for Decomposition Steps
Kinetic analysis of thermal decomposition often involves determining the activation energy (Ea), which is the minimum energy required to initiate the reaction. While specific activation energy values for each discrete step of cerium(III) acetylacetonate hydrate decomposition are not widely reported, studies on similar compounds provide insight.
For the related cerium(III) acetate hydrate, the activation energy for the crystallization of the anhydrous acetate has been determined to be 244 kJ mol⁻¹ under non-isothermal conditions using the Kissinger equation. researchgate.net This value highlights the significant energy barrier for the solid-state transformation. For the decomposition of cerium(III) nitrate (B79036), an apparent activation energy of 104 kJ mol⁻¹ has been reported. researchgate.net These values, while not directly for cerium(III) acetylacetonate hydrate, suggest that the decomposition processes involve substantial energy inputs. The activation energies are influenced by the specific decomposition step (e.g., dehydration, ligand decomposition, oxidation) and the experimental conditions.
Advanced Characterization Techniques for Cerium Iii Acetylacetonate Hydrate and Derived Materials
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of cerium compounds. They offer non-destructive ways to analyze the coordination environment of the cerium ion, quantify its oxidation state, and investigate the material's interaction with light.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the coordination of the acetylacetonate (B107027) (acac) ligand to the cerium ion and for analyzing the products of thermal decomposition. The vibrational frequencies of the C=O and C=C bonds in the acetylacetonate ligand are particularly sensitive to the nature of the metal-ligand bond.
In cerium(III) acetylacetonate hydrate (B1144303), the acetylacetonate ligand coordinates to the cerium ion in a bidentate fashion through the two oxygen atoms. This chelation leads to a delocalization of the π-electrons within the chelate ring, which is reflected in the FTIR spectrum. The characteristic absorption bands for the coordinated acetylacetonate ligand are typically observed in the 1600-1500 cm⁻¹ (asymmetric C=O and C=C stretching) and 1400-1250 cm⁻¹ (symmetric C=O and C=C stretching) regions. The presence of water of hydration is indicated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations.
During thermal decomposition, FTIR spectroscopy can be used to monitor the changes in the chemical structure as the compound is heated. The disappearance of the characteristic acetylacetonate and water bands, and the emergence of new bands, can provide information about the decomposition pathway. For instance, the thermal decomposition of cerium(III) acetylacetonate hydrate in an inert atmosphere leads to the formation of cerium oxide. researchgate.net The FTIR spectrum of the final product would show the characteristic broad absorption band of Ce-O stretching vibrations below 600 cm⁻¹. Analysis of the evolved gases during decomposition, often coupled with mass spectrometry, can identify volatile byproducts such as acetone (B3395972) and carbon dioxide, providing further insight into the decomposition mechanism. researchgate.net
Key FTIR Spectral Features for Cerium(III) Acetylacetonate Hydrate:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| O-H Stretch | 3500-3200 | Water of hydration |
| Asymmetric C=O and C=C Stretch | 1600-1500 | Coordinated acetylacetonate ligand |
| Symmetric C=O and C=C Stretch | 1400-1250 | Coordinated acetylacetonate ligand |
| Ce-O Stretch | < 600 | Cerium-oxygen bond in cerium oxide (decomposition product) |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For cerium compounds, XPS is particularly valuable for determining the oxidation state of cerium, which can exist as either Ce(III) or Ce(IV).
The Ce 3d XPS spectrum is complex due to spin-orbit coupling and final-state effects, resulting in a series of overlapping peaks. The spectrum is typically deconvoluted into multiple peaks corresponding to the different electronic configurations of Ce(III) and Ce(IV). The Ce 3d region exhibits two main spin-orbit components, 3d₅/₂ and 3d₃/₂, separated by approximately 18.6 eV. thermofisher.com
Ce(IV) states are characterized by three sets of spin-orbit doublets, often labeled as v/u, v''/u'', and v'''/u'''. The u''' peak, appearing at a binding energy of about 917 eV, is a distinct fingerprint of the Ce(IV) state and is absent in pure Ce(III) spectra. thermofisher.comresearchgate.net
Ce(III) states give rise to two sets of spin-orbit doublets, labeled as v₀/u₀ and v'/u'. researchgate.net
By fitting the experimental Ce 3d spectrum with a series of reference peaks for Ce(III) and Ce(IV), the relative concentrations of these two oxidation states can be quantified. This is crucial for understanding the properties of materials derived from cerium(III) acetylacetonate hydrate, as the Ce³⁺/Ce⁴⁺ ratio significantly influences their catalytic activity and oxygen storage capacity. It is important to note that XPS is highly surface-sensitive, and the vacuum conditions of the XPS chamber can sometimes induce surface reduction of ceria, potentially leading to an overestimation of the Ce³⁺ concentration. researchgate.net
Characteristic XPS Peaks for Cerium Oxidation States:
| Oxidation State | Spin-Orbit Component | Peak Labels | Approximate Binding Energy (eV) |
| Ce(IV) | 3d₃/₂ | u''' | ~917 |
| Ce(IV) | 3d₅/₂ & 3d₃/₂ | v, u, v'', u'' | ~882 - 907 |
| Ce(III) | 3d₅/₂ & 3d₃/₂ | v₀, u₀, v', u' | ~880 - 904 |
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is particularly useful for studying cerium compounds due to its sensitivity to the cerium oxidation state and coordination environment. XAS is typically divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of the Ce L₃-edge provides detailed information about the oxidation state and electronic configuration of cerium. The XANES spectra of Ce(III) and Ce(IV) compounds exhibit distinct features. Ce(IV) compounds, such as CeO₂, show a prominent "white line" feature at the absorption edge, which is split into two peaks due to the mixing of 4f⁰ and 4f¹ final states. acs.org In contrast, Ce(III) compounds, like Ce₂(CO₃)₃·xH₂O, display a single, sharp white line at a lower energy. researchgate.net By performing a linear combination fitting of the experimental XANES spectrum with standard spectra of Ce(III) and Ce(IV) compounds, the average oxidation state of cerium in a sample can be accurately determined. nih.gov
EXAFS provides information about the local atomic structure around the absorbing cerium atom, including bond distances, coordination numbers, and the identity of neighboring atoms. The EXAFS signal arises from the interference between the outgoing and backscattered photoelectron waves. Analysis of the EXAFS oscillations can reveal changes in the local environment of cerium during chemical transformations, such as the formation of cerium oxide from cerium(III) acetylacetonate hydrate. For example, EXAFS studies have shown a contraction of the Ce-O bond distance with decreasing particle size in nanocrystalline ceria. beilstein-journals.org
Luminescence spectroscopy is a sensitive technique used to study the emission of light from a substance after it has absorbed light or other electromagnetic radiation. For cerium(III) compounds, luminescence is a characteristic property that arises from the 5d→4f electronic transition of the Ce³⁺ ion.
The emission spectrum of Ce(III) typically consists of a broad band in the ultraviolet or visible region, with the exact position and intensity depending on the local environment of the Ce³⁺ ion. The crystal field of the surrounding ligands influences the energy levels of the 5d orbitals, leading to shifts in the emission wavelength. The quantum yield of luminescence, which is the ratio of emitted photons to absorbed photons, is also sensitive to the coordination environment and the presence of quenching species.
In the case of cerium(III) acetylacetonate hydrate, the acetylacetonate ligands create a specific crystal field around the Ce³⁺ ion, influencing its luminescence properties. The study of its luminescence can provide insights into the coordination geometry and the nature of the Ce-O bond. Furthermore, luminescence spectroscopy can be used to probe the incorporation of Ce³⁺ ions into host materials, as the emission characteristics will be altered by the new environment.
Diffraction and Imaging Techniques
Diffraction and imaging techniques are essential for characterizing the long-range order and morphology of crystalline materials derived from cerium(III) acetylacetonate hydrate.
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase purity, and crystallite size of solid materials. When cerium(III) acetylacetonate hydrate is thermally decomposed, it typically forms cerium oxide (ceria, CeO₂). XRD is used to confirm the formation of the desired crystalline phase and to identify any impurities.
Ceria commonly crystallizes in a cubic fluorite structure (space group Fm-3m). d-nb.info The XRD pattern of crystalline CeO₂ exhibits characteristic diffraction peaks at specific 2θ angles, which can be indexed to the corresponding crystallographic planes. The position and relative intensities of these peaks are unique to the fluorite structure and can be compared to standard diffraction patterns (e.g., from the JCPDS database) for phase identification.
The broadening of the diffraction peaks can be used to estimate the average crystallite size of the material using the Scherrer equation. This is particularly relevant for nanocrystalline ceria, where the crystallite size plays a significant role in its catalytic and other properties. In situ XRD studies, where the diffraction pattern is recorded as the sample is heated, can provide real-time information about the phase transformations occurring during the decomposition of cerium(III) acetylacetonate hydrate and the subsequent crystallization of ceria. rsc.org
Typical XRD Data for Ceria (CeO₂) Derived from Cerium(III) Acetylacetonate:
| 2θ (degrees) | (hkl) Plane |
| ~28.5 | (111) |
| ~33.1 | (200) |
| ~47.5 | (220) |
| ~56.3 | (311) |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology Assessment
The surface morphology of materials derived from cerium(III) acetylacetonate hydrate is a key determinant of their physical and chemical properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing and quantifying surface features.
Scanning Electron Microscopy (SEM) is employed to analyze the surface topography of materials. researchgate.net In the context of ceria nanoparticles synthesized from precursors like cerium nitrate (B79036) hexahydrate, SEM images have revealed agglomeration and a somewhat spherical morphology with clusters of thin plate shapes. researchgate.net For materials derived from cerium(III) acetylacetonate, SEM can provide similar insights into particle shape, size distribution, and the degree of aggregation. For instance, in the study of calcined ceria powders, SEM micrographs showed that the use of acetylacetonate groups can lead to a nonporous, monolithic structure.
Atomic Force Microscopy (AFM) offers a three-dimensional visualization of surface topology with ultra-high resolution, capable of measuring nanometer-scale changes in surface roughness. ceriumlabs.comnih.gov This technique is invaluable for quantifying surface roughness, grain size, and grain size distribution, all of which can be influenced by the synthesis conditions of materials derived from cerium(III) acetylacetonate hydrate. ceriumlabs.com AFM has been used to evaluate the surface roughness of various materials, including ceramics after different surface treatments, demonstrating its utility in assessing the impact of processing on surface characteristics. oamjms.eu The quantitative data provided by AFM, such as the mean surface roughness (Ra) values, allows for a precise comparison of different material surfaces. oamjms.eu
Table 1: Comparison of SEM and AFM for Surface Morphology Assessment
| Technique | Information Provided | Resolution | Key Applications for Cerium-Based Materials |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, particle shape and size, agglomeration. researchgate.net | Typically in the nanometer range. | Visualizing the morphology of ceria nanoparticles and aggregates derived from cerium(III) acetylacetonate hydrate. researchgate.net |
| Atomic Force Microscopy (AFM) | 3D surface topology, quantitative surface roughness, grain size and distribution. ceriumlabs.com | Lateral resolution of 1-2 nm, vertical resolution of 0.01 nm. ceriumlabs.com | Quantifying the impact of synthesis parameters on the surface roughness and grain structure of ceria thin films and nanoparticles. ceriumlabs.comoamjms.eu |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is an indispensable technique for probing the internal structure of materials at the nanoscale. For materials derived from cerium(III) acetylacetonate hydrate, TEM provides critical information on particle size, morphology, and crystallinity.
Studies on ceria nanoparticles have utilized TEM to reveal their spherical morphology and determine their average size. researchgate.net For instance, ceria sols prepared using cerium acetylacetonate as a precursor exhibited the smallest particle sizes (2-3 nm). researchgate.net High-resolution TEM (HRTEM) can further elucidate the atomic arrangement within nanoparticles, allowing for the identification of crystal lattice fringes and defects. nih.gov In situ TEM experiments, such as nanocompression tests on ceria nanocubes, have even made it possible to observe deformation mechanisms, including dislocation nucleation and stacking fault formation, at the atomic level. elsevierpure.com
Elemental and Compositional Analysis
Beyond morphology and nanostructure, understanding the elemental composition and distribution within materials derived from cerium(III) acetylacetonate hydrate is crucial for controlling their functionality.
Rutherford Backscattering Spectrometry (RBS) for Diffusion Profile Determination
Rutherford Backscattering Spectrometry (RBS) is a non-destructive, standard-less technique that provides quantitative information on the elemental composition and thickness of thin films. ceriumlabs.com It utilizes a high-energy ion beam to probe the sample, and by analyzing the energy of the backscattered ions, one can determine the atomic mass and depth distribution of the elements present. ceriumlabs.com
RBS is particularly useful for evaluating the stoichiometry of thin films, such as cerium oxide, and for studying intermixing at interfaces between different materials. ceriumlabs.com For example, RBS has been used to study the stoichiometry of cerium oxide films, revealing off-stoichiometry in some cases that could not be attributed to known bulk phases. researcher.life The technique can also be used to determine the diffusion profiles of elements within a material, which is critical for understanding the behavior of doped ceria or the interaction of ceria films with underlying substrates. ceriumlabs.com
Electron Energy Loss Spectroscopy (EELS) for Compositional and Electronic Structure Insights
Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique often coupled with TEM that provides information on the local chemical composition and electronic structure of a material. aps.org EELS spectra of cerium-containing materials typically show two prominent peaks, the M₅ and M₄ edges, at approximately 883 eV and 901 eV, respectively. globalsino.comeels.info The relative intensity and shape of these peaks are highly sensitive to the oxidation state of the cerium ions. globalsino.com
A higher M₄ edge intensity is indicative of a +4 valence state (Ce⁴⁺), while a more prominent M₅ edge suggests the presence of a significant amount of Ce³⁺. globalsino.com The ratio of the M₅ to M₄ peak areas can be used to quantify the relative concentrations of Ce³⁺ and Ce⁴⁺. globalsino.com This capability is crucial for characterizing ceria-based materials, as the ratio of Ce³⁺ to Ce⁴⁺ is directly related to the concentration of oxygen vacancies, which in turn governs the material's catalytic and electrical properties. researchgate.net EELS can also be used to track changes in the cerium oxidation state during in situ experiments, providing insights into reaction mechanisms and material degradation. globalsino.com
Table 2: EELS M-edge Characteristics for Cerium Oxidation States
| Cerium Ion | Valence State | EELS M-edge Feature | Significance |
|---|---|---|---|
| Ce⁴⁺ | +4 | Taller M₄ edge peak. globalsino.com | Indicates a higher concentration of Ce⁴⁺ ions. |
| Ce³⁺ | +3 | Taller M₅ edge peak. globalsino.com | Signals a significant presence of Ce³⁺ ions and oxygen vacancies. globalsino.com |
Redox Chemistry and Valency Control in Cerium Iii Acetylacetonate Systems
Cerium(III)/Cerium(IV) Redox Couple Investigations
The transition between Ce(III) and Ce(IV) in acetylacetonate (B107027) systems is a key area of research. The relative stability of these oxidation states can be influenced by the surrounding chemical environment, leading to either oxidation of the cerium center or complex multicenter arrangements. Investigations into this redox couple are essential for understanding and controlling the synthesis of advanced cerium-based materials. researchgate.net For instance, the oxidation of Ce(III) precursors, such as cerium(III) acetylacetonate, can be achieved using atmospheric oxygen or other oxidants during the introduction of ligands to form stable Ce(IV) complexes. nih.gov
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the kinetics and thermodynamics of the Ce(III)/Ce(IV) redox couple. nih.gov While detailed CV data for cerium(III) acetylacetonate itself is not extensively reported in the provided sources, the technique is widely applied to similar metal acetylacetonate complexes to determine kinetic and mass transport properties. electrochemsci.org For the cerium system, electrochemical studies in various electrolytes have shown that the redox potential is highly tunable. researchgate.net In sulfuric acid, for example, the Ce(III)/Ce(IV) redox couple exhibits notable asymmetry in its redox kinetics, which is attributed to significant structural changes and complexation differences between the two oxidation states. nih.gov Such studies are crucial for applications like redox flow batteries and as a basis for understanding the mechanisms of cerium-catalyzed reactions. researchgate.netnih.gov
The ligands coordinated to the cerium ion have a profound impact on the redox potential and the stability of the +3 and +4 oxidation states. The acetylacetonate (acac) ligand, a six-membered chelate ring, is known to form stable complexes with cerium. rsc.org This chelation enhances the solubility and stability of the cerium ions.
The coordination sphere exerts significant kinetic control over the redox process, a factor amplified by the substantial difference in ionic radii between Ce³⁺ (1.02 Å) and Ce⁴⁺ (~0.87 Å). researchgate.net This size change upon oxidation necessitates a reorganization of the ligand sphere, which in turn influences the redox behavior. researchgate.net The electron-donating properties of the acetylacetonate ligand can stabilize the higher Ce(IV) oxidation state. The quest to develop ligand systems that can facilitate multi-electron redox events is a major driver in coordination chemistry, aiming to harness the reactivity of base metals by energetically aligning ligand and metal orbitals. rsc.orgrsc.orgresearchgate.net The use of specific ligands can help control the hydrolysis process and prevent the aggregation of metal centers into larger structures. researchgate.net
Oxidative Coordination and Cerium-Oxo Cluster Formation
The oxidation of Ce(III) acetylacetonate precursors can lead to the formation of polynuclear cerium-oxo clusters. nih.gov These clusters are molecular-scale analogues of cerium dioxide (ceria) and are of great interest for their catalytic and electronic properties. nih.govacs.org The formation of these clusters often involves in-situ redox reactions, where a Ce(III) starting material is partially or fully oxidized to Ce(IV). researchgate.netresearchgate.netscienceopen.com
Researchers have successfully synthesized and structurally characterized several acetylacetonate-decorated cerium-oxo clusters. nih.govnih.gov A common synthetic route involves the reaction of a cerium(III) salt, like Cerium(III) nitrate (B79036) hexahydrate, with acetylacetone (B45752) (Hacac) in a solvent such as methanol (B129727) or ethanol (B145695), followed by the addition of a base like triethylamine. nih.govacs.org This process can yield distinct cluster architectures.
Two notable examples are a decanuclear cluster, [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] (Ce-10) , and a dodecanuclear cluster, [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂] (Ce-12) . nih.govacs.orgresearchgate.net The Ce-12 cluster can be formed by dissolving the Ce-10 cluster in acetonitrile (B52724), indicating a structural rearrangement in solution. nih.govacs.org The structures of these complex molecules have been elucidated using single-crystal X-ray diffraction. nih.gov
| Compound | Molecular Formula | Synthesis Precursors | Key Structural Features | Crystallographic System |
|---|---|---|---|---|
| Ce-10 | [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂]·10.5MeOH | Ce(NO₃)₃·6H₂O, Hacac, Triethylamine in Methanol | Decanuclear core with ten Ce sites bridged by μ₃/μ₄-oxo and μ₃-methoxide anions. nih.gov | Monoclinic, P2₁/n nih.gov |
| Ce-12 | [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]·6(CH₃CN) | Formed from dissolution of Ce-10 in acetonitrile. nih.govacs.org | Dodecanuclear oxo/hydroxo cluster ligated by 16 acac⁻ and 2 acetate (B1210297) groups. nih.govacs.org | Triclinic, P-1 nih.govacs.org |
A key characteristic of the cerium-oxo clusters derived from acetylacetonate precursors is their mixed-valence nature, incorporating both Ce(III) and Ce(IV) ions within the same molecular structure. nih.govacs.orgscienceopen.comnih.gov This mixed-valency is not merely a random distribution but a structurally ordered arrangement. The presence and ratio of both oxidation states have been confirmed by techniques such as bond valence sum (BVS) calculations and Ce L₃-edge X-ray absorption spectroscopy (XAS). nih.govacs.org
In the Ce-10 cluster, the core is composed of six Ce(IV) ions and four Ce(III) ions. nih.gov Structurally, it is described as a hexameric cluster of six Ce(IV) sites capped by two dimeric Ce(III) units. nih.govresearchgate.netnih.gov Upon rearrangement to the Ce-12 cluster, the valence distribution shifts. Its core, [Ce(IV)₁₀Ce(III)₂O₁₂(OH)₄]¹⁸⁺, contains ten Ce(IV) ions and two Ce(III) ions. nih.govacs.org In this structure, the Ce(III) ions are located as monomeric sites on the outer corners of a central decameric core built from Ce(IV) ions. nih.govresearchgate.netnih.gov The formation of these specific mixed-valent structures highlights the critical role that cerium's redox chemistry plays in directing the assembly of complex polynuclear architectures. scienceopen.com
| Compound | Total Cerium Ions | Ce(III) Ions | Ce(IV) Ions | Core Structure Description | Confirmation Methods |
|---|---|---|---|---|---|
| Ce-10 | 10 | 4 | 6 | [Ce₆(IV)Ce₄(III)O₈(OMe)₄]¹⁶⁺ core; a Ce(IV) hexamer capped by two Ce(III) dimers. nih.govnih.gov | BVS, XAS nih.gov |
| Ce-12 | 12 | 2 | 10 | [Ce(IV)₁₀Ce(III)₂O₁₂(OH)₄]¹⁸⁺ core; a central Ce(IV) decamer with two outer Ce(III) monomers. nih.govacs.org | BVS nih.govacs.org |
Applications in Materials Synthesis and Engineering
Thin Film Deposition Technologies for Cerium Oxide (Ceria)
Cerium(III) acetylacetonate (B107027) hydrate (B1144303) is a key precursor for depositing thin films of cerium oxide, a material with significant applications in catalysis, fuel cells, and electronics. sigmaaldrich.com
Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Cerium(III) acetylacetonate hydrate is utilized in CVD processes to fabricate various nanostructures. americanelements.com Its volatility and ability to decompose cleanly make it a suitable precursor for producing thin films. americanelements.com
Aerosol Assisted Chemical Vapor Deposition (AACVD) is a modification of CVD where the precursor is delivered to the substrate as an aerosol. This method is particularly useful for precursors with lower volatility. Research has demonstrated the use of cerium(III) acetylacetonate in AACVD to create functional coatings for electronic devices.
A notable application of Ce(acac)₃ in CVD, as demonstrated by the Leibniz Institute for Solid State and Materials Research Dresden, is in the fabrication of carbon nanostructures, which exhibited enhanced electrical properties suitable for nanoelectronics. americanelements.comamericanelements.com
Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of conformal thin films with atomic-level precision. While cerium(III) acetylacetonate is a recognized precursor for CVD, other cerium compounds are more commonly cited for ALD. strem.comnih.gov For instance, cerium dioxide thin films have been successfully grown using ALD with Ce(thd)₄ and ozone as precursors at a deposition temperature of 250 °C. researchgate.net The resulting polycrystalline films show preferential orientation depending on the substrate, such as <200> on Si and <111> on TiN. researchgate.net
Recent developments have also explored the use of highly reactive cerium(III) guanidinate precursors for the ALD of cerium oxide films. aalto.fi These processes can yield high growth rates and produce films with promising redox active and UV absorbing properties. nih.govaalto.fi
The sol-gel process is a wet-chemical technique widely used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). Cerium(III) acetylacetonate hydrate is a common precursor in the sol-gel synthesis of ceria (CeO₂) nanopowders and thin films. sigmaaldrich.comsigmaaldrich.com The process typically involves the hydrolysis and condensation of the cerium precursor in a solvent. researchgate.net
Spin-coating is a procedure used to deposit uniform thin films onto flat substrates. In conjunction with the sol-gel method, a solution containing the cerium precursor is applied to a substrate, which is then spun at high speed to spread the fluid by centrifugal force. Subsequent heat treatment is applied to form the cerium oxide film. This combined approach has been used to create dense and crack-free gadolinia-doped ceria (CGO) barrier layers for solid oxide fuel cells (SOFCs). dtu.dk Research has shown that controlling the sintering temperature between spin-coating steps is crucial for achieving high-quality films. dtu.dk
Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. Cerium(III) acetylacetonate has been used to prepare precursor solutions for the deposition of epitaxial ceria thin films. researchgate.net For instance, a solution of cerium acetylacetonate in propionic acid can be used to deposit textured CeO₂ buffer layers on nickel substrates via a reel-to-reel sol-gel dip coating system. researchgate.netresearchgate.net These films, after annealing, show a strong out-of-plane orientation and a single cube-on-cube textured structure. researchgate.net
Other methods for achieving epitaxial growth of ceria films include pulsed laser deposition (PLD), which has been used to grow atomically flat gadolinia-doped ceria thin films on SrTiO₃ substrates. dtu.dk
Nanomaterial Fabrication from Cerium(III) Acetylacetonate Hydrate
Cerium(III) acetylacetonate hydrate is a valuable precursor for the fabrication of cerium oxide nanomaterials due to its favorable decomposition properties. sigmaaldrich.com
The sol-gel method is a prominent technique for synthesizing cerium oxide nanoparticles from cerium(III) acetylacetonate hydrate. sigmaaldrich.comsigmaaldrich.com This process allows for the creation of mesoporous ceria with crystallite sizes ranging from 5 to 20 nm. researchgate.netd-nb.info The synthesis involves dissolving the cerium precursor in a solvent like methanol (B129727), followed by the addition of a stabilizer and water to induce hydrolysis and condensation. researchgate.netd-nb.info The resulting gel is then calcined at temperatures around 500°C to yield the final ceria nanoparticles. d-nb.inforesearchgate.net
The properties of the synthesized nanoparticles, such as crystallite size and specific surface area, are significantly influenced by the choice of stabilizer and other synthesis conditions. researchgate.netresearchgate.net For instance, using different stabilizers can result in varying particle sizes. researchgate.net The morphology of the nanoparticles can also be controlled by adjusting parameters like temperature and precursor concentration. nih.gov
Below is a data table summarizing the synthesis of cerium oxide nanoparticles using Cerium(III) acetylacetonate hydrate via the sol-gel method with different stabilizers.
| Precursor | Stabilizer | Solvent | Calcination Temperature (°C) | Resulting Crystallite Size (nm) |
| Cerium(III) acetylacetonate | Dimethyloctylamine (DMOA) | Methanol/Water | 500 | ~10 |
| Cerium(III) acetylacetonate | Monoethanolamine (MEA) | Methanol/Water | 500 | Varies with conditions |
| Cerium(III) acetylacetonate | Tetraethylammonium hydroxide (B78521) (TEAH) | Methanol/Water | 500 | Varies with conditions |
Table based on data from multiple research findings. researchgate.netd-nb.inforesearchgate.net
Supercritical Antisolvent (SAS) Process for Nanoparticle Precipitation
The Supercritical Antisolvent (SAS) process is a sophisticated technique for producing nanoparticles, and Cerium(III) acetylacetonate hydrate is a suitable precursor for this method. cetjournal.it In the SAS process, a solution of the precursor is introduced into a supercritical fluid, typically carbon dioxide, which acts as an antisolvent. cetjournal.itencyclopedia.pub This causes the rapid precipitation of the solute, allowing for the formation of nanoparticles with controlled characteristics. cetjournal.itresearchgate.net
The SAS technique offers several advantages over conventional methods, including the avoidance of large volumes of organic solvents, prevention of thermal degradation of the solute, and precise control over particle size and distribution. cetjournal.it In a typical SAS experiment involving Cerium(III) acetylacetonate hydrate, the compound is dissolved in a solvent like ethanol (B145695). cetjournal.it This solution is then sprayed into a vessel containing supercritical CO2, leading to the precipitation of cerium precursor nanoparticles. cetjournal.it These precursor particles can then be calcined to produce cerium oxide nanoparticles. cetjournal.it The ability to manipulate process parameters such as pressure allows for tuning the resulting particle size, morphology, and surface area. cetjournal.it
Control over Size, Morphology, and Surface Chemistry of Nanocrystalline Ceria
The choice of precursor and synthesis method significantly influences the final properties of nanocrystalline ceria. Cerium(III) acetylacetonate hydrate is utilized in various methods to achieve desired particle characteristics. For instance, in the sol-gel process, the hydrolysis and polycondensation of cerium(III) acetylacetonate hydrate lead to the formation of a Ce-O-Ce network. Subsequent calcination at temperatures between 400 and 600°C yields phase-pure ceria with crystallites in the 5–15 nm range.
The morphology of ceria nanostructures, such as nanorods or spherical nanoparticles, can be controlled by adjusting reaction conditions and the specific cerium precursor used. nju.edu.cn While cerium nitrate (B79036) is often used to produce nanorods, other precursors can yield different shapes. nju.edu.cn The size of the resulting ceria nanoparticles has a direct impact on their catalytic activity, with smaller particles generally exhibiting enhanced performance due to a higher surface area and an increased concentration of oxygen vacancies. nju.edu.cn
Development of Advanced Functional Materials
The unique properties of ceria, derived from the reversible Ce³⁺/Ce⁴⁺ redox couple, make it a valuable component in a range of advanced functional materials. sigmaaldrich.com Cerium(III) acetylacetonate hydrate serves as a critical starting material for the synthesis of these materials. sigmaaldrich.comsigmaaldrich.com
Precursors for Solid Oxide Fuel Cell (SOFC) Components
Solid Oxide Fuel Cells (SOFCs) are efficient energy conversion devices that benefit from the catalytic and ionic conducting properties of ceria-based materials. fiaxell.com Cerium(III) acetylacetonate hydrate is employed as a precursor in the synthesis of components for SOFCs, such as electrolytes and cathode materials. fiaxell.com
For example, it is used in the sol-gel synthesis of gadolinia-doped ceria (GDC), a common electrolyte material. wikipedia.org In one synthesis method, cerium(III) acetylacetonate hydrate is combined with samarium(III) acetylacetonate in a solution of ethanol and deionized water, followed by heating and calcination to produce samarium-doped ceria (SDC) electrolyte material. fiaxell.com It is also a component in the synthesis of complex perovskite cathode materials, where it is mixed with other metal acetylacetonates (B15086760) to create nanocomposites with specific electrochemical properties. fiaxell.com
Electron Extraction Layers in Perovskite Solar Cells
In the field of photovoltaics, cerium oxide (CeOx) derived from Cerium(III) acetylacetonate hydrate has emerged as an effective electron extraction layer (EEL) in perovskite solar cells. rsc.orgresearchgate.net The CeOx layer is typically prepared by spin-coating a precursor solution of cerium(III) acetylacetonate hydrate in a solvent like chlorobenzene, followed by a low-temperature annealing process. rsc.orgresearchgate.net
The resulting CeOx layer exhibits favorable energy level alignment with the perovskite material, facilitating efficient charge extraction. researchgate.netrsc.org It also offers benefits such as protecting the perovskite from moisture and preventing corrosion of the metal electrode. researchgate.netrsc.org The use of a solution-processed CeOx layer provides a simple and cost-effective method for fabricating high-performance and stable perovskite solar cells. researchgate.netnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Highest Power Conversion Efficiency (PCE) | 17.1% | researchgate.net |
| Average PCE | 16.1% | researchgate.net |
| Annealing Temperature | ~100 °C | researchgate.net |
Application in Oxygen Gas Sensors
The ability of ceria to readily form and fill oxygen vacancies makes it an excellent material for oxygen gas sensors. nju.edu.cn Changes in the ambient oxygen concentration lead to a change in the Ce³⁺/Ce⁴⁺ ratio on the ceria surface, which in turn alters the material's electrical conductivity. nih.gov This change in conductivity can be measured to determine the oxygen concentration.
Cerium(III) acetylacetonate hydrate can be used as a precursor to synthesize the active cerium oxide layer in these sensors. For instance, aerosol-assisted chemical vapor deposition (AACVD) can be employed to create cerium oxide films from a Ce(acac)₃ precursor. nih.gov Furthermore, ceria can be combined with other metal oxides to create heterostructures with enhanced sensing properties. For example, cerium oxide-tungsten oxide core-shell nanowires have demonstrated improved sensitivity to certain volatile organic compounds (VOCs) like acetone (B3395972), which is relevant for early disease diagnosis through breath analysis. nih.govresearchgate.net The enhanced sensitivity is attributed to the high density of oxygen vacancies at the ceria shell and the formation of heterojunctions at the core-shell interface. nih.gov
Anti-corrosion Coatings (derived from cerium compounds)
Cerium(III) acetylacetonate hydrate, as a source of cerium ions, plays a role in the development of advanced anti-corrosion coatings. These coatings are gaining attention as environmentally friendlier alternatives to traditional chromium-based systems, which are facing restrictions due to their toxicity. researchgate.net The primary mechanism behind the anti-corrosion properties of cerium compounds lies in their ability to form a protective oxide/hydroxide layer at the cathodic sites of a metal substrate, thereby inhibiting the oxygen reduction reaction that drives corrosion. mdpi.comresearchgate.net
The incorporation of cerium compounds, including cerium acetylacetonate, into coating formulations can significantly enhance the corrosion resistance of various metal alloys, particularly aluminum alloys widely used in the aerospace industry. researchgate.netscispace.com These coatings can be applied using methods like sol-gel processes, which create a hybrid organic-inorganic matrix. researchgate.net
Detailed Research Findings
Recent studies have focused on evaluating the effectiveness of different cerium compounds as corrosion inhibitors when incorporated into coating systems. In one such study, the performance of coatings containing cerium nitrate, cerium acetylacetonate, cerium sulphate, and a combination of cerium nitrate with acetylacetone (B45752) was compared. researchgate.net The coatings were applied to an AA 2024-T3 aluminum alloy, which is known for its susceptibility to corrosion due to its high copper content. researchgate.netscispace.com
The research utilized Electrochemical Impedance Spectroscopy (EIS) and conventional salt spray tests to assess the corrosion protection capabilities. researchgate.net While coatings with cerium acetylacetonate alone showed some improvement over unfilled coatings, they still exhibited pitting after 336 hours of salt spray testing. researchgate.net In contrast, a coating system containing cerium nitrate in combination with acetylacetone demonstrated remarkable performance, showing no signs of corrosion even after 1800 hours of neutral salt spray testing. researchgate.net This suggests a synergistic effect between the cerium nitrate and acetylacetone, leading to enhanced self-healing properties. researchgate.net
The leaching behavior of the cerium compounds from the coatings was also examined, as the release of the inhibitor is crucial for the self-healing mechanism. researchgate.netmdpi.com It was observed that the combination of cerium nitrate and acetylacetone provided a more sustained release of corrosion inhibitors, contributing to its superior long-term protection. scispace.com
The following table summarizes the performance of different cerium compound-doped coatings in a salt spray test:
| Coating System | Salt Spray Test Duration (hours) | Observation |
| Unfilled Coating | 330 | Pitting corrosion |
| Cerium Acetylacetonate | 336 | Pitting corrosion |
| Cerium Sulphate | 336 | Creepage at scratch |
| Cerium Nitrate | 700 | No corrosion |
| Cerium Nitrate + Acetylacetone | 1800 | No corrosion |
This table is based on data from a comparative study of cerium-based corrosion inhibitors. researchgate.net
Another area of research involves the development of superhydrophobic cerium-based coatings. These coatings not only provide corrosion resistance but also impart water-repellent properties to the surface. mdpi.com Such multi-functional coatings are being explored for applications where both corrosion protection and hydrophobicity are desired. mdpi.com
Catalytic Research and Applications
Utilization in Heterogeneous and Homogeneous Catalysis
Cerium(III) acetylacetonate (B107027) hydrate (B1144303) serves as a versatile compound in both heterogeneous and homogeneous catalytic systems. Its value is often linked to its role as a precursor for ceria (cerium oxide, CeO₂) nanoparticles and thin films, which are crucial components in many catalytic processes. sigmaaldrich.comsigmaaldrich.com The compound's ability to form stable chelate complexes and its solubility in organic solvents make it a suitable starting material for various synthesis methods. sigmaaldrich.comsigmaaldrich.com
In the realm of organic synthesis, Cerium(III) acetylacetonate hydrate is recognized as a valuable catalytic reagent. sigmaaldrich.comsigmaaldrich.com Its chelating nature allows it to form stable complexes with a variety of substrates, thereby facilitating numerous organic reactions. The compound is frequently employed as a precursor in the sol-gel process to produce ceria (CeO₂) nanopowders. sigmaaldrich.comsigmaaldrich.com This method involves the hydrolysis and condensation of the acetylacetonate precursor.
Furthermore, it is utilized as a precursor for creating gadolinia-doped ceria (GDC) gels and powders, highlighting its role in the synthesis of complex catalytic materials. sigmaaldrich.comwikipedia.org The thermal stability and redox properties, stemming from the Ce(III)/Ce(IV) couple, enable its participation in various oxidation-reduction reactions essential for organic transformations. sigmaaldrich.com
Table 1: Applications of Cerium(III) Acetylacetonate Hydrate as a Precursor in Synthesis
| Application | Synthesis Method | Resulting Material |
|---|---|---|
| Nanopowder Synthesis | Sol-gel process | Ceria (CeO₂) |
| Doping | Solvothermal synthesis | Doped Zinc Oxide (ZnO) nanopowder |
This table summarizes the use of Cerium(III) acetylacetonate hydrate as a precursor for various materials in catalytic applications.
Cerium-based materials are integral to modern automotive three-way catalysts (TWCs), which are designed to reduce harmful emissions from internal combustion engines. Cerium(III) acetylacetonate hydrate plays a role as a precursor to cerium oxide (ceria), a key component in the washcoat of catalytic converters. Ceria's primary function is to act as an oxygen storage component, facilitating the redox reactions that convert carbon monoxide (CO), nitrogen oxides (NOx), and unburnt hydrocarbons into less harmful substances like carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). acs.org
Research has shown that ceria derived from cerium acetate (B1210297), a related compound, exhibits high surface area and thermal stability, which are crucial for the durability and efficiency of the catalyst. epo.org While ceria is beneficial, the formation of cerium phosphate (B84403) (CePO₄) from the reaction of ceria with phosphorus compounds in the exhaust gas can lead to catalyst deactivation, a phenomenon known as poisoning. researchgate.net
The photocatalytic potential of materials derived from cerium(III) acetylacetonate hydrate is an active area of research. In one study, the influence of the chelating agent acetylacetone (B45752) (acac) on the photocatalytic efficiency of a cerium-titanium complex (CTC) under visible light was investigated for the degradation of nitrogen oxides (NOx). researchgate.net The findings indicated that a high concentration of the acetylacetone ligand was not the determining factor for photocatalytic efficiency. researchgate.net In fact, the material that was calcined to reduce the acetylacetone content to no more than 3 wt% demonstrated the highest efficiency, achieving nearly 100% degradation of NOx during one hour of exposure to visible light. researchgate.net
Evaluation as Catalytic Supports and Promoters
Cerium(III) acetylacetonate hydrate is frequently evaluated as a precursor for catalytic supports and promoters. Its primary application in this context is the synthesis of high-surface-area ceria (CeO₂). sigmaaldrich.comsigmaaldrich.comwikipedia.org Ceria is a widely used support material in catalysis due to its unique redox properties and its ability to enhance the dispersion and activity of noble metals like platinum, palladium, and rhodium.
The compound is also used as a dopant precursor. For instance, it can be used in the solvothermal synthesis of zinc oxide (ZnO) nanopowder to alter the structural and optical properties of the resulting material, thereby promoting its catalytic performance. sigmaaldrich.comsigmaaldrich.com By serving as a precursor to both pure and doped oxide materials, cerium(III) acetylacetonate hydrate is instrumental in the development of advanced catalytic systems. sigmaaldrich.comsigmaaldrich.comwikipedia.org
Diffusion Studies in Host Matrices
Thermal Diffusion of Cerium into Glass and Ceramic Substrates
The process of intentionally introducing impurities, or dopants, into a material to alter its properties is a cornerstone of materials science. In the context of glass and ceramics, doping with cerium can impart beneficial characteristics, such as enhanced radiation resistance. nih.govnih.gov Typically, this is achieved by adding a cerium compound to the raw materials before melting or through a post-fabrication diffusion process.
While cerium(III) acetylacetonate (B107027) hydrate (B1144303) is a known precursor for cerium-based materials, nih.govrsc.orgresearchgate.netresearchgate.net specific studies detailing its use as a source for the thermal diffusion of cerium into solid glass or ceramic substrates are not readily found in the public domain. Such a process would theoretically involve the application of cerium(III) acetylacetonate hydrate onto the surface of the substrate, followed by a controlled heat treatment. At elevated temperatures, the organic ligands of the acetylacetonate would decompose, leaving behind cerium which could then diffuse into the host matrix. The rate and depth of this diffusion would be governed by factors such as temperature, time, the composition of the substrate, and the atmosphere of the furnace.
Research on cerium-doped bioactive glasses has been conducted, although these studies often utilize cerium oxide as the starting material rather than cerium(III) acetylacetonate hydrate. These investigations primarily focus on the biocompatibility and the final properties of the doped glass, rather than the diffusion kinetics of the cerium ions.
Determination of Diffusion Characteristics and Activation Energies
The characterization of a diffusion process involves determining key parameters such as the diffusion coefficient and the activation energy. The diffusion coefficient is a measure of the rate at which an atom or ion moves through a material at a given temperature. The activation energy represents the minimum energy required for the diffusion process to occur.
Standard experimental techniques to determine these parameters for the diffusion of cerium in a solid substrate would involve:
Sample Preparation: A thin layer of the cerium source, in this case, cerium(III) acetylacetonate hydrate, would be deposited onto the polished surface of the glass or ceramic substrate.
Diffusion Annealing: The coated substrate would be heated in a furnace at a specific temperature for a set duration to allow for the diffusion of cerium into the material. This would be repeated for various temperatures and times to study the kinetics.
Concentration Profiling: After the heat treatment, the concentration of cerium as a function of depth from the surface would be measured. Techniques such as Secondary Ion Mass Spectrometry (SIMS), X-ray Photoelectron Spectroscopy (XPS) depth profiling, or Energy-Dispersive X-ray Spectroscopy (EDS) on a cross-section of the sample are commonly used for this purpose.
Data Analysis: The resulting concentration profile would be fitted to Fick's laws of diffusion to calculate the diffusion coefficient (D) at each temperature.
Activation Energy Calculation: By plotting the natural logarithm of the diffusion coefficient (ln(D)) against the reciprocal of the absolute temperature (1/T), the activation energy (Ea) for the diffusion process can be determined from the slope of the resulting Arrhenius plot.
Therefore, no data tables for diffusion characteristics and activation energies for this specific system can be presented at this time.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Precursor Reactivity and Electronic Structure
Density Functional Theory (DFT) has become a important method for studying molecules and crystals containing d and f-block metals due to its balance of computational cost and accuracy. flvc.org For cerium compounds, DFT calculations are crucial for understanding the electronic structure, which in turn governs the reactivity of the precursor in processes like chemical vapor deposition (CVD) and sol-gel synthesis.
Hybrid DFT functionals have been shown to be a promising approach for investigating the structural and electronic properties of cerium compounds, including cerium oxides which are the final products of the thermal decomposition of precursors like cerium acetylacetonate (B107027). flvc.org Calculations can accurately predict properties such as lattice parameters, which agree well with experimental data. flvc.org This validation of the methodology provides confidence in its application to study more complex phenomena, such as the structure of oxygen vacancies and the catalytic properties of ceria (CeO2) nanoparticles derived from these precursors. flvc.org
A central challenge in the theoretical treatment of cerium is the nature of its 4f electrons, which exist on the boundary between localized and itinerant (bonding) behavior. aps.org This dual nature profoundly influences the material's properties. DFT, often combined with more advanced techniques like Dynamical Mean-Field Theory (DFT+DMFT), is employed to model these complex electron correlations. aps.org Such studies reveal that in some phases of cerium, the 4f electrons are itinerant and hybridize strongly with other valence bands, leading to significant valence state fluctuations. aps.org This understanding of the electronic configuration is fundamental to predicting the reactivity of a cerium-containing precursor like Cerium(III) acetylacetonate.
Modeling of Electronic Structure and Bonding in Cerium Acetylacetonate Complexes
The electronic structure and bonding in cerium acetylacetonate complexes are complex due to the variable oxidation state of cerium (Ce(III) or Ce(IV)) and the involvement of its 4f orbitals. Advanced computational methods are required to accurately describe these systems.
Ab initio calculation methods, such as the Complete Active Space Self-Consistent Field (CASSCF) approach, have been used to investigate the electronic ground state of various cerium complexes. uni-koeln.de These studies focus on clarifying the oxidation state of the cerium center by analyzing the participation of the 4f orbitals in bonding. uni-koeln.de For instance, in complexes like cerocene, analysis of the CASSCF wavefunction based on localized orbitals revealed a leading f¹π³ configuration, classifying it as a Ce(III) compound, a result that aligns with X-ray Absorption Near Edge Structure (XANES) spectroscopic data. uni-koeln.de Similar computational techniques applied to other organometallic cerium compounds have categorized them as either Ce(III) or mixed-valent Ce(III)/Ce(IV) systems. uni-koeln.de
In cerium-oxo clusters decorated with acetylacetonate ligands, a combination of experimental data and theoretical concepts is used to elucidate the electronic structure. nih.gov Techniques like Ce L3-edge X-ray absorption spectroscopy can confirm the presence of both Ce(III) and Ce(IV) ions within the same cluster. nih.govacs.org These experimental findings are supported by calculations of bond valence sums, which help to assign oxidation states to individual cerium atoms based on their bond lengths within the crystal structure. nih.gov For example, in a mixed-valence Ce-10 cluster, crystallographic and spectroscopic data are consistent with a structure containing both Ce(III) and Ce(IV) sites. nih.gov
Table 1: Theoretical and Experimental Observations of Cerium Oxidation States in Acetylacetonate and Related Complexes
| Compound/System | Method/Technique | Finding | Reference |
|---|---|---|---|
| Various Cerium Complexes | CASSCF Calculations | Classified as Ce(III), Ce(IV), or mixed-valent based on 4f orbital occupancy and bonding. | uni-koeln.de |
| Cerocene, Ce(C₈H₈)₂ | CASSCF & XANES | Determined to be a Ce(III) compound with a leading f¹ configuration. | uni-koeln.de |
| Cerium-Oxo Clusters | Ce L₃-edge X-ray Absorption Spectroscopy | Confirmed the coexistence of Ce(III) and Ce(IV) ions in the same cluster. | nih.govacs.org |
| Ce-10 and Ce-12 Clusters | Crystallography & Bond Valence Summation | Consistent with a mixture of Ce(III) and Ce(IV) cations within the cluster framework. | nih.gov |
Computational Simulation of Thermal Decomposition Pathways
While comprehensive computational simulations of the entire thermal decomposition pathway of Cerium(III) acetylacetonate hydrate (B1144303) are highly complex, experimental studies provide the foundational data that such simulations aim to explain and predict. Thermal analysis techniques like thermogravimetry (TG), differential thermal analysis (DTA), and mass spectrometry (MS) have been used to study the decomposition of cerium acetylacetonate. researchgate.net
These experimental investigations map out the key decomposition steps and identify the gaseous products evolved at different temperatures. The thermal decomposition of cerium(III) acetylacetonate in an inert atmosphere proceeds through several stages, ultimately yielding cerium(IV) oxide (CeO₂). researchgate.net The primary gaseous products identified during this process are acetone (B3395972) and carbon dioxide. researchgate.net
Computational simulations would model these reaction steps to determine their energetics and kinetics. For related compounds like cerium(III) acetate (B1210297) hydrate, thermal decomposition also leads to CeO₂ through several intermediate products, including amorphous cerium anhydrous acetate, which later crystallizes, and various oxo-acetate and oxycarbonate species. researchgate.netitu.edu.tr The activation energy for the crystallization of the anhydrous acetate intermediate has been determined experimentally to be 244 kJ mol⁻¹ using the Kissinger equation, providing a key kinetic parameter for computational modeling. itu.edu.tr
A computational simulation of the thermal decomposition would involve:
Geometry optimization of the reactant, intermediates, and products.
Transition state searches to identify the energy barriers for each decomposition step.
Calculation of reaction energies to determine the thermodynamics of the process.
Simulation of mass spectra by predicting the fragmentation patterns of the ligands.
The goal of such simulations is to build a theoretical model that reproduces the experimental DTA-TG-MS data and provides a detailed, step-by-step mechanism for the conversion of Cerium(III) acetylacetonate hydrate to CeO₂.
Table 2: Key Stages and Products in the Thermal Decomposition of Cerium Acetylacetonate and Related Precursors
| Precursor | Technique | Temperature Range (°C) | Key Events & Products | Reference |
|---|---|---|---|---|
| Cerium(III) acetylacetonate | DTA-TG-MS | 100 - 800 | Decomposition releases acetone and CO₂; final residue is CeO₂. | researchgate.net |
| Cerium(III) acetate hydrate | TG-DTA-MS, XRD-DSC | 300 - 700 | Dehydration, crystallization of anhydrous acetate, formation of intermediates (Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃), final product is CeO₂. | researchgate.net |
| Cerium(III) acetate hydrate | HT-FTIR, HT-XRD, TG/DTA-MS | 250 - 550 | Significant difference in decomposition pathway between argon and air atmospheres. | itu.edu.tr |
Q & A
Q. What computational models predict the ligand dissociation kinetics of Cerium(III) acetylacetonate hydrate in solvent systems?
- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G*) model ligand-Ce bond dissociation energies. Solvent effects (e.g., ethanol vs. toluene) are incorporated via polarizable continuum model (PCM). Compare with experimental kinetic data from UV-Vis decay curves (λ = 280 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
